molecular formula C5H12O2S B119385 2-Propanol, 1-[(2-hydroxyethyl)thio]- CAS No. 6713-03-7

2-Propanol, 1-[(2-hydroxyethyl)thio]-

Cat. No. B119385
CAS RN: 6713-03-7
M. Wt: 136.22 g/mol
InChI Key: WNNRUOPGOIGERJ-UHFFFAOYSA-N
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Description

“2-Propanol, 1-[(2-hydroxyethyl)thio]-”, also known as “1-[(2-Hydroxyethyl)thio]propan-2-ol”, is a chemical compound with the molecular formula C5H12O2S . It is a colorless oil and is useful in organic synthesis .


Molecular Structure Analysis

The molecular weight of “2-Propanol, 1-[(2-hydroxyethyl)thio]-” is 136.21 . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“2-Propanol, 1-[(2-hydroxyethyl)thio]-” has a boiling point of 270℃ at 101 325 Pa . Its density is 1.13 at 20℃ . The vapor pressure is 1.507hPa at 37℃ . It is soluble in dichloromethane, diethyl ether, and methanol . Its water solubility is 897.3g/L at 22℃ .

Scientific Research Applications

Proton Affinity and Molecular Fragmentation

  • Proton Affinity Measurement : The use of 2-propanol in measuring the absolute proton affinity for acetaldehyde through dissociative photoionization mass spectrometry has been demonstrated. This process involves the formation of the 1-hydroxyethyl cation from 2-propanol and helps in determining the heat of formation for various molecular ions (Traeger, 2008).

Thermophysical Properties of Alcohols

  • Thermal Conductivity in Molecular Glasses : Studies on the thermal conductivity of glassy phases of propyl alcohol isomers, including 2-propanol, highlight the role of internal molecular degrees of freedom as sources of strong resonant phonon scattering. These insights are crucial for understanding the temperature dependence of thermal conductivity in different molecular structures (Krivchikov et al., 2008).

Catalysis and Synthetic Chemistry

  • Asymmetric Transfer Hydrogenation : 2-Propanol has been used as a solvent in the asymmetric transfer hydrogenation of heteroaromatic ketones. This process is significant for the synthesis of antidepressant drugs, demonstrating the utility of 2-propanol in facilitating high-yield and high-selectivity chemical reactions (Buitrago et al., 2012).

Hydrophobicity vs. Hydrophilicity

  • Molecular Interactions in Mixtures : The interaction between 1-propanol and 2-propanol in mixtures with poly(ethylene glycol) and tert-butyl alcohol has been studied to understand the effects on water molecule organization. This research aids in discerning the hydrophobic and hydrophilic nature of these compounds (Miki et al., 2005).

Monolayer and Surface Chemistry

  • Functionalized Thioether Self-Assembly : The unique adsorption geometry of thioethers, including 2-propanol derivatives, allows for the control of molecular packing on metal surfaces. This property is leveraged in the design of monolayers with multiple functionalities, demonstrating the significance of 2-propanol in surface chemistry applications (McGuire et al., 2012).

Reactivity on Metal Surfaces

  • Alcohol Reactivity in Acidic Medium : The reactivity of alcohols, including 2-propanol, on platinum in an acidic medium has been extensively researched. These studies provide insights into the impact of hydroxyl group positions and the presence of vicinal OH groups on the reactivity of alcohols over metal surfaces, which is crucial for applications like fuel cells (Gomes et al., 2014).

properties

IUPAC Name

1-(2-hydroxyethylsulfanyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-5(7)4-8-3-2-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNRUOPGOIGERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884331
Record name 2-Propanol, 1-[(2-hydroxyethyl)thio]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol, 1-[(2-hydroxyethyl)thio]-

CAS RN

6713-03-7
Record name 1-[(2-Hydroxyethyl)thio]-2-propanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-((2-hydroxyethyl)thio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-[(2-hydroxyethyl)thio]-
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Record name 2-Propanol, 1-[(2-hydroxyethyl)thio]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-hydroxyethyl)thio]propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhang, T Liu, Y Zhang, Z Cai, Q Wan - Journal of Water Process …, 2023 - Elsevier
In the petrochemical industry, due to strong acids and toxic heavy metals, chloroaluminate ionic liquid spent catalysts pose a potential environmental risk. Given the strong alkalinity and …
Number of citations: 0 www.sciencedirect.com

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